(2-Benzoyl-4-chlorophenoxy)acetonitrile
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Overview
Description
(2-Benzoyl-4-chlorophenoxy)acetonitrile is an organic compound with the molecular formula C15H10ClNO It is a derivative of acetonitrile, where the nitrile group is attached to a benzoyl and chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzoyl-4-chlorophenoxy)acetonitrile typically involves the reaction of 4-chlorophenol with benzoyl chloride to form 4-chlorobenzophenone. This intermediate is then reacted with acetonitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or acetonitrile itself.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Benzoyl-4-chlorophenoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenoxy derivatives.
Scientific Research Applications
(2-Benzoyl-4-chlorophenoxy)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Benzoyl-4-chlorophenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoylacetonitrile: Similar in structure but lacks the chlorophenoxy group.
4-Chlorophenylacetonitrile: Contains the chlorophenyl group but lacks the benzoyl moiety.
2-(4-Chlorophenoxy)acetonitrile: Similar but lacks the benzoyl group.
Uniqueness
(2-Benzoyl-4-chlorophenoxy)acetonitrile is unique due to the presence of both the benzoyl and chlorophenoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
58430-11-8 |
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Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(2-benzoyl-4-chlorophenoxy)acetonitrile |
InChI |
InChI=1S/C15H10ClNO2/c16-12-6-7-14(19-9-8-17)13(10-12)15(18)11-4-2-1-3-5-11/h1-7,10H,9H2 |
InChI Key |
HRVJDPQTHZJQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OCC#N |
Origin of Product |
United States |
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